molecular formula C10H7ClN2 B8481598 2-(4-Chloro-3-methylphenyl)malononitrile

2-(4-Chloro-3-methylphenyl)malononitrile

Cat. No.: B8481598
M. Wt: 190.63 g/mol
InChI Key: XHOYSBWYMYHVOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chloro-3-methylphenyl)malononitrile is a useful research compound. Its molecular formula is C10H7ClN2 and its molecular weight is 190.63 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H7ClN2

Molecular Weight

190.63 g/mol

IUPAC Name

2-(4-chloro-3-methylphenyl)propanedinitrile

InChI

InChI=1S/C10H7ClN2/c1-7-4-8(2-3-10(7)11)9(5-12)6-13/h2-4,9H,1H3

InChI Key

XHOYSBWYMYHVOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C#N)C#N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of malononitrile (1.79 mL, 28.4 mmol) in THF (6 mL) was added dropwise over 25 minutes to a vigorously stirred, ice-cooled suspension of NaH (60% dispersion in mineral oil, 1.70 g, 42.6 mmol) in THF (40 mL) under a nitrogen atmosphere. The resulting slurry was allowed to warm to room temperature. Meanwhile tris(dibenzylideneacetone)dipalladium(0) (167 mg, 0.182 mmol) and 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (151 mg, 0.36 mmol) were combined in THF (5 mL) and warmed to 60° C. for 10 minutes, then cooled to room temperature. This solution and 2-chloro-5-iodotoluene (3.66 g, 14.2 mmol) were added to the malononitrile solution with THF (40 mL) rinse, and the grey mixture was heated at reflux under nitrogen for 37 hours, then cooled to room temperature and concentrated under vacuum. Water (50 mL) was added to the residue and the mixture was extracted with CH2Cl2 (2×40 mL). The aqueous phase (pH˜10) was made acidic (pH˜3) by addition of 10% HCl (10 mL) and extracted again with CH2Cl2 (2×40 mL). The combined organic extract was concentrated and the residual red-brown oily residue was purified by flash chromatography (silica gel, eluted with hexanes-EtOAc, 90:10-70:30) to provide the title compound as a tan solid. 1H NMR (300 MHz, CDCl3) δ ppm 2.44 (s, 3H) 5.00 (s, 1H) 7.27 (dd, J=8.1, 2.4 Hz, 1H) 7.37 (d, J=2.4 Hz, 1H) 7.47 (d, J=8.1 Hz, 1H).
Quantity
1.79 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
1.7 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
151 mg
Type
reactant
Reaction Step Three
Quantity
3.66 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Quantity
167 mg
Type
catalyst
Reaction Step Six

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